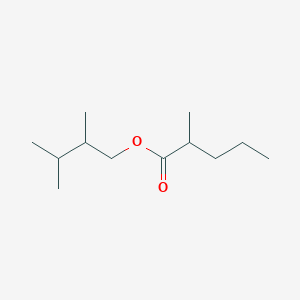
2,3-Dimethylbutyl 2-methylpentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dimethylbutyl 2-methylpentanoate is an organic compound classified as an ester. Esters are known for their pleasant odors and are often used in fragrances and flavorings. This compound is characterized by its branched structure, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3-Dimethylbutyl 2-methylpentanoate can be synthesized through esterification, a reaction between an alcohol and a carboxylic acid. The specific reaction involves 2,3-dimethylbutanol and 2-methylpentanoic acid in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. Continuous flow reactors may be used to enhance efficiency and yield. The use of catalysts and optimized reaction conditions ensures high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethylbutyl 2-methylpentanoate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be broken down into the corresponding alcohol and carboxylic acid.
Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4), the ester can be reduced to the corresponding alcohol.
Oxidation: Though esters are generally resistant to oxidation, under strong oxidative conditions, they can be converted to carboxylic acids.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4).
Major Products Formed
Hydrolysis: 2,3-dimethylbutanol and 2-methylpentanoic acid.
Reduction: 2,3-dimethylbutanol.
Oxidation: 2-methylpentanoic acid.
Scientific Research Applications
2,3-Dimethylbutyl 2-methylpentanoate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential effects on biological systems, particularly in the study of ester metabolism.
Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in the body.
Industry: Utilized in the production of fragrances and flavorings due to its pleasant odor.
Mechanism of Action
The mechanism of action of 2,3-Dimethylbutyl 2-methylpentanoate primarily involves its hydrolysis in biological systems. The ester bond is cleaved by esterases, enzymes that catalyze the hydrolysis of esters, resulting in the formation of the corresponding alcohol and carboxylic acid. These products can then participate in various metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dimethylbutyl acetate
- 2,3-Dimethylbutyl propanoate
- 2,3-Dimethylbutyl butanoate
Uniqueness
2,3-Dimethylbutyl 2-methylpentanoate is unique due to its specific branched structure, which influences its physical and chemical properties. Compared to similar esters, it may exhibit different boiling points, solubility, and reactivity, making it suitable for specific applications in fragrances and flavorings.
Properties
CAS No. |
90397-39-0 |
|---|---|
Molecular Formula |
C12H24O2 |
Molecular Weight |
200.32 g/mol |
IUPAC Name |
2,3-dimethylbutyl 2-methylpentanoate |
InChI |
InChI=1S/C12H24O2/c1-6-7-10(4)12(13)14-8-11(5)9(2)3/h9-11H,6-8H2,1-5H3 |
InChI Key |
GZKUOXAAIAQQKO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)C(=O)OCC(C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


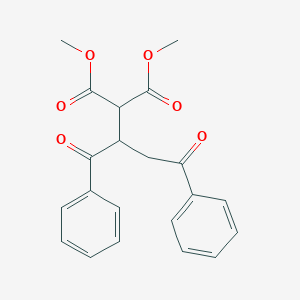
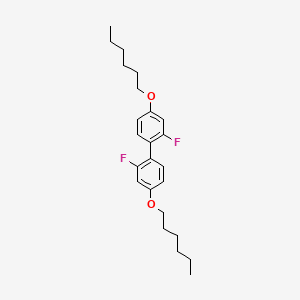
![1-[5-(But-2-en-1-yl)-2,3,4-trihydroxyphenyl]ethan-1-one](/img/structure/B14366722.png)
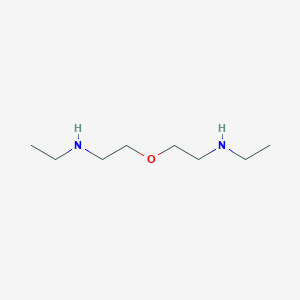

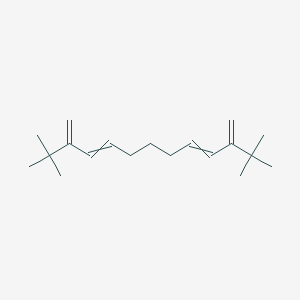
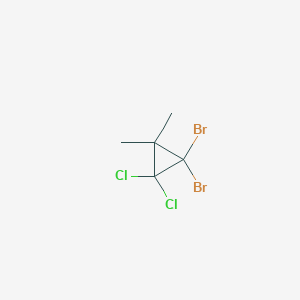
![2-[(1-Cyanoethyl)amino]butanenitrile](/img/structure/B14366747.png)
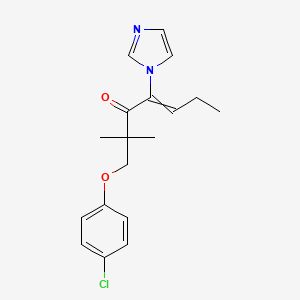
![6-{1-[(4-Chlorophenyl)sulfanyl]heptylidene}-2,2-dimethylcyclohexan-1-one](/img/structure/B14366752.png)
silanol](/img/structure/B14366759.png)
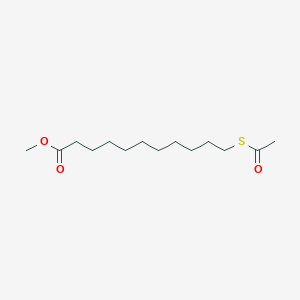
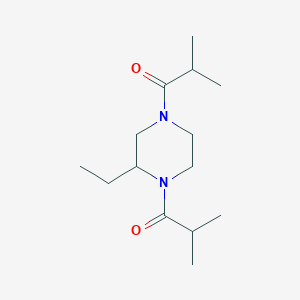
![2-{4-[Ethyl(propyl)amino]-2-hydroxybenzoyl}benzoic acid](/img/structure/B14366776.png)
